molecular formula C13H10Cl2N2O3S B14961255 3,4-dichloro-N-(4-sulfamoylphenyl)benzamide

3,4-dichloro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B14961255
M. Wt: 345.2 g/mol
InChI Key: OUQAHEKLHQVSHU-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O3S It is known for its unique structure, which includes two chlorine atoms and a sulfonamide group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

    Oxidation Reactions: The benzamide core can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-sulfamoylphenyl)benzamide
  • 3-Chloro-N-(4-methylphenyl)benzamide
  • 4-Chloro-N-(3-nitrophenyl)benzamide

Uniqueness

3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of two chlorine atoms and a sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10Cl2N2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

3,4-dichloro-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H10Cl2N2O3S/c14-11-6-1-8(7-12(11)15)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20)

InChI Key

OUQAHEKLHQVSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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